molecular formula C18H25BN2O4 B8137769 tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B8137769
M. Wt: 344.2 g/mol
InChI Key: KXCVPYSZIWEBET-UHFFFAOYSA-N
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Description

tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1370616-23-1) is a boronate ester-functionalized heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery . Its structure features:

  • A pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry.
  • A tert-butyl carboxylate group at position 1, enhancing solubility and stability.
  • A tetramethyl-1,3,2-dioxaborolane moiety at position 2, enabling efficient coupling with aryl halides.

This compound serves as a key intermediate in synthesizing kinase inhibitors, anticancer agents, and other bioactive molecules . Below, we compare its structural, synthetic, and functional attributes with similar derivatives.

Properties

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-13(11-12-9-8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCVPYSZIWEBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Key protocols from analogous pyrrolopyridine systems (,) reveal two dominant approaches:

Method A: Boc Protection with DMAP in Acetonitrile

A mixture of 1H-pyrrolo[2,3-b]pyridine (1.0 equiv), DMAP (1.0 equiv), and Boc₂O (0.9 equiv) in acetonitrile is stirred at 20°C for 18 hours, yielding the Boc-protected intermediate in >95% yield after purification by flash chromatography. The mild conditions and high efficiency make this method suitable for scale-up.

Method B: Boc Protection with Triethylamine in Dichloromethane

In an inert atmosphere, 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and triethylamine (3.0 equiv) are dissolved in dichloromethane. Boc₂O (1.1 equiv) is added dropwise at 25°C, and the reaction is stirred for 12 hours, achieving 98.2% yield after column chromatography. This method offers faster reaction times but requires rigorous moisture exclusion.

Table 1: Comparison of Boc Protection Methods

BaseSolventTemperatureTime (h)Yield (%)
DMAPAcetonitrile20°C1895–100
TriethylamineDCM25°C1298.2

Regioselective Borylation at the 2-Position

The second step involves introducing the tetramethyl dioxaborolane group at the 2-position of the pyrrolo[2,3-b]pyridine core. This requires directed ortho-metalation (DoM) followed by quenching with a boron electrophile.

Lithiation-Borylation Strategy

Drawing from analogous procedures for thieno[3,2-b]thiophene and pyrrolo[3,2-c]pyridine systems (,), the following protocol is proposed:

  • Lithiation :
    A solution of Boc-protected pyrrolo[2,3-b]pyridine in tetrahydrofuran (THF) is cooled to −78°C under nitrogen. A strong base such as n-butyllithium (2.5 equiv) is added dropwise, forming a lithiated intermediate at the 2-position. The reaction is stirred for 1–2 hours to ensure complete deprotonation.

  • Borylation :
    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) is added to the lithiated intermediate at −78°C. The mixture is gradually warmed to room temperature and stirred for 12–24 hours. Quenching with saturated ammonium chloride and extraction with dichloromethane yields the crude product, which is purified via column chromatography.

Table 2: Borylation Reaction Parameters

SubstrateBaseBoron ReagentTemperatureTime (h)Yield (%)
Boc-pyrrolo[2,3-b]pyridinen-BuLi2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane−78°C → RT2461–86

Challenges in Regioselectivity

The 2-position’s reactivity is influenced by the Boc group’s electron-withdrawing effect, which directs lithiation to the adjacent carbon. However, competing metalation at the 4-position may occur if steric or electronic factors are suboptimal. Patent literature () suggests using bulky silyl protecting groups (e.g., trimethylsilyl) to enhance regiocontrol, though this adds synthetic steps.

Alternative Approaches and Emerging Methodologies

One-Pot Protection-Borylation

Recent advances in flow chemistry suggest that Boc protection and borylation could be combined in a single reactor, reducing purification steps. Early-stage research indicates moderate yields (50–60%) but warrants further optimization.

Chemical Reactions Analysis

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with molecular targets through its boronate and pyridine moieties. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Structural Variations and Key Properties

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 1: tert-butyl carboxylate; 2: dioxaborolane C17H22BN2O4 337.19 1370616-23-1 Optimal balance of reactivity and stability; widely used in couplings
tert-Butyl 5-fluoro-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 1: tert-butyl carboxylate; 3: dioxaborolane; 5-F C17H21BFN2O4 350.17 1073338-93-8 Fluorine at position 5 enhances electronic effects; used in fluorinated drug analogs
5-Bromo-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 3: dioxaborolane; 5-Br C13H16BBrN2O2 322.05 Not explicitly stated Bromine facilitates further functionalization via cross-coupling
tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 1: tert-butyl carboxylate; 3: chloromethyl C13H15ClN2O2 266.73 144657-68-1 Chloromethyl group enables nucleophilic substitution reactions
tert-Butyl 4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 1: tert-butyl carboxylate; 4: dioxaborolane C17H22BN2O4 337.19 1391926-50-3 Boronate at position 4 alters regioselectivity in couplings

Biological Activity

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the structural characteristics, synthesis, and biological activity of this compound, supported by relevant data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C18H25BN2O4C_{18}H_{25}BN_{2}O_{4} with a molecular weight of approximately 345.22 g/mol. The compound features a pyrrolo[2,3-b]pyridine core substituted with a tert-butyl group and a dioxaborolane moiety.

Structural Formula

  • Molecular Formula : C18H25BN2O4C_{18}H_{25}BN_{2}O_{4}
  • SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)N=CC=C3
  • InChIKey : KXCVPYSZIWEBET-UHFFFAOYSA-N

Synthesis Overview

The synthesis of this compound typically involves the reaction of pyrrolo[2,3-b]pyridine derivatives with boron-containing reagents. Notably, the use of tetramethyl-1,3,2-dioxaborolane allows for the introduction of boron into the molecular structure, which may enhance biological activity through mechanisms such as enzyme inhibition.

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in neurodegenerative diseases and cancer.
  • Antioxidant Properties : The presence of specific functional groups enhances the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Assays have shown that these compounds can modulate inflammatory pathways effectively.

Case Studies and Research Findings

A study focused on related compounds demonstrated significant inhibitory activity against DYRK1A with IC50 values in the nanomolar range. Furthermore, antioxidant assays using the Oxygen Radical Absorbance Capacity (ORAC) method confirmed strong radical scavenging abilities.

Data Table: Biological Activity Summary

Activity TypeAssay MethodResult
DYRK1A InhibitionEnzymatic AssayIC50 < 100 nM
Antioxidant ActivityORAC AssaySignificant scavenging
Anti-inflammatoryLPS-induced modelReduced pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. How is tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate synthesized, and what role does the boronic ester moiety play in cross-coupling reactions?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester group (tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A representative protocol involves reacting a brominated pyrrolo[2,3-b]pyridine precursor with a boronate ester under Pd catalysis (e.g., Pd(dppf)Cl₂) in a dioxane/water mixture at 90°C . The tert-butyl carbamate group acts as a protecting agent, enhancing solubility and stability during synthesis.
Reaction Conditions Example Parameters
CatalystPd(dppf)Cl₂ (0.1 equiv)
BaseK₂CO₃ (2.0 equiv)
Solvent SystemDioxane:H₂O (5:1)
Temperature90°C, 2–4 h under N₂ atmosphere

The boronic ester enables carbon-carbon bond formation with aryl/heteroaryl halides, critical for constructing biaryl motifs in drug discovery .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns and boron integration (¹¹B NMR if accessible).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) to confirm molecular weight.
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : For unambiguous structural confirmation (see Advanced Questions) .

Advanced Research Questions

Q. How can researchers address low yields during the synthesis of this boronic ester derivative?

  • Methodological Answer : Low yields often stem from boronate hydrolysis or competing side reactions. Mitigation strategies include:

  • Anhydrous Conditions : Use rigorously dried solvents and inert gas purging.

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) and ligand ratios.

  • Temperature Control : Gradual heating (ramp to 90°C) to avoid premature decomposition.

  • Workup : Extract with ethyl acetate and purify via silica gel chromatography (hexane:EtOAc gradient) .

    Data Contradiction Analysis : Discrepancies in reported yields (e.g., 50–85%) may arise from variations in substrate purity or catalyst lot activity. Replicate protocols with controlled variables to isolate factors .

Q. What are the best practices for characterizing this compound via X-ray crystallography?

  • Methodological Answer :

Crystallization : Use slow vapor diffusion (e.g., CH₂Cl₂/hexane) to grow single crystals.

Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron or rotating anode sources.

Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .

Validation : Check for residual electron density and R-factor convergence (target R1 < 0.05).

Refinement Parameters Example Values
R1 (I > 2σ(I))0.043
wR2 (all data)0.145
Data-to-Parameter Ratio17.2

Structural insights (e.g., planarity of the pyrrolo-pyridine core) guide reactivity predictions .

Q. How does the tert-butyl carbamate group influence reactivity in cross-coupling or biological assays?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group hinders undesired nucleophilic attacks, improving reaction selectivity.
  • Deprotection Strategies : Use TFA in CH₂Cl₂ (0°C to RT) to cleave the carbamate, exposing the NH group for further functionalization .
  • Biological Relevance : The carbamate enhances membrane permeability in cellular assays, as observed in kinase inhibitor studies .

Q. How can researchers resolve discrepancies in NMR data, such as unexpected splitting or missing peaks?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to identify tautomerism (e.g., NH proton exchange in pyrrolo-pyridine).
  • Impurity Analysis : Perform 2D NMR (COSY, HSQC) to distinguish regioisomers or byproducts.
  • Boron Artifacts : Ensure ¹¹B decoupling during ¹H NMR to eliminate splitting from quadrupolar boron nuclei .

Q. What are the implications of crystal packing interactions on the compound’s stability and solubility?

  • Methodological Answer :

  • Hydrogen Bonding : Analyze intermolecular H-bonds (e.g., C=O⋯H-N) in crystal lattices using Mercury software.
  • Solubility Prediction : Correlate packing density (ų/Z') with experimental solubility in DMSO or aqueous buffers.
  • Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH) and XRD phase analysis .

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